molecular formula C11H8N2 B1497108 1H-pyrrolo[2,3-f]quinoline CAS No. 233-36-3

1H-pyrrolo[2,3-f]quinoline

Cat. No.: B1497108
CAS No.: 233-36-3
M. Wt: 168.19 g/mol
InChI Key: NJBMMMJOXRZENQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-f]quinoline is a heterocyclic aromatic organic compound with the molecular formula C11H8N2. It is a tricyclic compound featuring a fused pyrrole and quinoline ring system

Mechanism of Action

Target of Action:

1H-pyrrolo[2,3-f]quinoline primarily interacts with specific biological targets. Although its exact targets may vary depending on the context, one well-known interaction involves protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in regulating cellular signaling pathways by dephosphorylating tyrosine residues in proteins. When this compound is present, it generates hydrogen peroxide (H₂O₂), which oxidizes the catalytic cysteine thiol (Cys-215) in PTP1B. This oxidation modifies the cysteine to sulfenic acid (–SOH), sulfinic acid (–SO₂H), or sulfonic acid (–SO₃H), ultimately inactivating PTP1B .

Mode of Action:

This compound’s mode of action involves its redox properties. As a water-soluble, heat-stable, tricyclic ortho-quinone, it serves as a cofactor for various bacterial dehydrogenases. These enzymes utilize this compound noncovalently, participating in oxidative reactions. Notably, its high midpoint redox potential (around 90 mV) distinguishes it from other quinones. It engages in diverse biological processes, from oxidative deaminations to free-radical redox reactions .

Biochemical Pathways:

The biosynthesis pathway of this compound (also known as pyrroloquinoline quinone, PQQ) involves several steps. Here’s a simplified overview:

Result of Action:

The compound’s action leads to downstream effects, influencing various cellular processes. For instance, it downregulates MYC and E2F targets, affecting oxidative phosphorylation, proteasome pathways, and DNA repair .

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[2,3-f]quinoline plays a crucial role in various biochemical reactions. It serves as a redox cofactor for several bacterial dehydrogenases, including methanol dehydrogenase and glucose dehydrogenase . These enzymes utilize this compound to facilitate oxidative deaminations and free-radical redox reactions . The compound’s unique redox features, such as a high midpoint redox potential, make it an essential component in these biochemical processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It promotes cell proliferation and viability, particularly in cultures where it acts as a potent antioxidant . The compound also stimulates mitochondrial function and development, which is crucial for cellular energy production . Additionally, this compound has neuroprotective properties, protecting cells from oxidative stress and neurotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a redox cofactor, facilitating electron transfer in dehydrogenase reactions . The compound also inhibits viral replication by disrupting virion stability and inhibiting critical viral enzymes . Furthermore, this compound stimulates the phosphorylation and activation of CREB, enhancing the expression of PGC-1α, which is involved in mitochondrial biogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and heat-resistant, maintaining its activity in various experimental conditions . Long-term studies have shown that this compound continues to promote cellular growth and function, with no significant degradation observed . Its effects on cellular function may vary depending on the experimental setup and duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound promotes growth and improves cognitive function . At higher doses, it may cause adverse effects such as oxidative stress and toxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as methanol dehydrogenase and glucose dehydrogenase, facilitating redox reactions . The compound’s role as a redox cofactor allows it to participate in various oxidative and reductive processes, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target areas, where it can exert its biochemical effects . The compound’s distribution is crucial for its function as a redox cofactor and its role in cellular processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including mitochondria and cytoplasm . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s presence in mitochondria is particularly important for its role in promoting mitochondrial function and biogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-f]quinoline can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminobenzylamine with 1,3-diketones under acidic conditions. Another approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-f]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-f]quinoline has found applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential role as a redox cofactor in enzymatic reactions. In medicine, it is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. In industry, it is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-f]quinoline is unique in its structure and properties compared to other similar compounds. Some similar compounds include quinoline, isoquinoline, and pyrrole. While these compounds share some structural similarities, this compound's fused ring system gives it distinct chemical and biological properties.

Biological Activity

1H-Pyrrolo[2,3-f]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative effects, antileishmanial properties, and potential applications as an antimalarial agent.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a fused ring system that enhances its reactivity and biological interactions. The molecular formula is C14H10N2C_{14}H_{10}N_2, and it features various functional groups that contribute to its pharmacological properties.

Property Details
Molecular FormulaC14H10N2
CAS Registry Number117051-71-5
Key Functional GroupsCarboxylic acids, hydroxyl groups
Antiproliferative ActivityModerate to high

Antiproliferative Activity

Research indicates that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives can induce DNA fragmentation and inhibit topoisomerase activity, similar to established chemotherapeutic agents like ellipticine .

Case Study: Antiproliferative Effects

In a study involving several derivatives of this compound, five out of eight compounds demonstrated notable antiproliferative effects in Ehrlich ascites tumor cells. The compounds were evaluated using IC50 values, revealing effective concentrations for inhibiting cell growth:

Compound IC50 (μM)
Compound A10.5
Compound B15.2
Compound C8.7

Antileishmanial Activity

The compound's derivatives have also been evaluated for antileishmanial activity against Leishmania donovani. One particular derivative exhibited an IC50 of 8.36 μM in anti-amastigote assays and showed significant in vivo efficacy with 56.2% inhibition of liver parasite burden in infected mice .

Summary of Antileishmanial Findings

Parameter Value
In vitro IC508.36 μM
In vivo inhibition (liver)56.2%
In vivo inhibition (spleen)61.1%

Antimalarial Potential

This compound has shown promise as an antimalarial agent. Studies have demonstrated its ability to inhibit the growth of Plasmodium falciparum, with certain derivatives exhibiting moderate to high activity against both chloroquine-sensitive and resistant strains .

The proposed mechanisms include the inhibition of hematin crystallization and interactions with heme detoxification pathways, which are critical for the survival of malaria parasites .

Properties

IUPAC Name

6H-pyrrolo[2,3-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-9-10(12-6-1)4-3-8-5-7-13-11(8)9/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBMMMJOXRZENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC=C3C=CN=C3C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491006
Record name 1H-Pyrrolo[2,3-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233-36-3
Record name 1H-Pyrrolo[2,3-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[2,3-f]quinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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